molecular formula C11H20O4 B1249059 Communiol A

Communiol A

Cat. No.: B1249059
M. Wt: 216.27 g/mol
InChI Key: KOGNSOVIFNEWCD-UTLUCORTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Communiol A is a secondary metabolite belonging to the communiol family, a group of fungal-derived compounds characterized by substituted tetrahydrofuran or furan moieties. It was first isolated from Epicoccum purpurascens Kornati 1a, a fungal strain known for producing diverse bioactive molecules . Structurally, this compound features a 2,4-disubstituted tetrahydrofuran core with three stereocenters (C-5, C-7, and C-8). Its diethyl configuration was deduced using ¹³C-NMR data and Mosher ester analysis, which resolved ambiguities in stereochemical assignments common to this compound class . While its biological activity remains understudied, its structural complexity and natural origin make it a subject of interest in organic chemistry and mycology.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

4-[(3R,5S)-5-[(1S)-1-hydroxypropyl]oxolan-3-yl]butanoic acid

InChI

InChI=1S/C11H20O4/c1-2-9(12)10-6-8(7-15-10)4-3-5-11(13)14/h8-10,12H,2-7H2,1H3,(H,13,14)/t8-,9+,10+/m1/s1

InChI Key

KOGNSOVIFNEWCD-UTLUCORTSA-N

Isomeric SMILES

CC[C@@H]([C@@H]1C[C@H](CO1)CCCC(=O)O)O

Canonical SMILES

CCC(C1CC(CO1)CCCC(=O)O)O

Synonyms

communiol A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Differences

Compound Fungal Source Core Structure Key Substituents Stereochemistry
Communiol A Epicoccum purpurascens 2,4-disubstituted tetrahydrofuran Diethyl groups at C-2 and C-4 C-5 (R), C-7 (S), C-8 (S)
Communiol B Nodulosporum sp. 1,4-disubstituted furan Hydroxymethyl group at C-1 C-8 (S) confirmed via NOESY and Mosher
Communiol C Alternaria sp. 2,5-disubstituted tetrahydrofuran Methyl and ethyl branching Revised stereochemistry via synthetic mismatch
Communiol E Synthetic Radical-derived hydroxymethyl Radical hydroxymethylation at C-3 Synthesized as racemate; natural form unknown
Communiol F Haylage and hay Unspecified furan derivative Sphingosine-like side chain Not fully characterized; higher abundance in haylage

Key Findings :

  • Stereochemical Complexity : this compound’s stereocenters were resolved using advanced NMR techniques, whereas Communiol C’s initial assignments were revised after synthetic attempts yielded mismatched NMR data .
  • Substituent Diversity : Communiol E is distinguished by a radical-mediated hydroxymethyl group, a feature absent in naturally isolated communiols .
  • Ecological Distribution : Communiol F is linked to agricultural products (haylage), unlike other communiols primarily from fungal cultures .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and characterizing Communiol A from fungal metabolites?

  • Answer : Isolation typically involves liquid chromatography (LC) coupled with mass spectrometry (MS) for peak identification, as demonstrated in haylage and hay samples . For purity, use solvent partitioning (e.g., ethyl acetate for lipophilic compounds) and confirm structural identity via NMR spectroscopy. Include controls for fungal contamination and cross-validate with spectral databases to minimize misidentification .

Q. How should researchers design experiments to quantify this compound in mixed microbial environments?

  • Answer : Employ a dual approach:

Sample Preparation : Lyophilize samples to concentrate metabolites, followed by solid-phase extraction (SPE) to remove interfering compounds.

Quantification : Use high-performance liquid chromatography (HPLC) with UV/Vis detection at λmax specific to this compound. Calibrate with synthetic standards and report limits of detection (LOD) and quantification (LOQ) .

Q. What criteria define a robust research question for studying this compound’s ecological roles?

  • Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty: Investigate understudied interactions (e.g., this compound’s allelopathic effects on competing fungi).
  • Feasibility: Prioritize cultivable fungal strains and accessible analytical tools .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved across independent studies?

  • Answer : Conduct comparative chromatography using identical column specifications and mobile phases. For NMR discrepancies, verify solvent effects (e.g., deuterated chloroform vs. methanol) and temperature controls. Publish raw spectral data in supplementary materials to enable cross-lab validation .

Q. What experimental strategies elucidate the biosynthetic pathways of this compound in fungal systems?

  • Answer :

Genomic Mining : Identify gene clusters (e.g., polyketide synthases) via comparative genomics.

Isotopic Labeling : Track precursor incorporation (e.g., ¹³C-acetate) using LC-MS/MS.

Knockout Mutants : Disrupt candidate genes to observe pathway interruptions .

Q. How can interdisciplinary approaches enhance structure-activity relationship (SAR) studies of this compound?

  • Answer : Integrate:

  • Computational Chemistry : Molecular docking to predict binding affinities with fungal targets.
  • Synthetic Biology : Heterologous expression of biosynthetic genes in model organisms (e.g., Aspergillus nidulans).
  • Ecological Validation : Field studies correlating this compound levels with fungal competitiveness .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound research across laboratories?

  • Answer :

  • Standardized Protocols : Document solvent gradients, column temperatures, and instrument calibration intervals.
  • Data Sharing : Deposit chromatograms and spectral files in public repositories (e.g., Zenodo) with CC-BY licenses.
  • Replication Kits : Provide strain accession numbers and synthetic this compound sources in methods sections .

Q. How should researchers address low yields of this compound in fungal fermentation systems?

  • Answer : Optimize:

  • Culture Conditions : Test carbon/nitrogen ratios (e.g., malt extract vs. peptone) and stress inducers (e.g., oxidative stress).
  • Harvest Timing : Use time-course experiments to identify peak production phases .

Tables for Methodological Reference

Technique Application Key Parameters References
LC-MSMetabolite profilingColumn: C18; Mobile phase: Acetonitrile/H₂O
NMR SpectroscopyStructural elucidationSolvent: CDCl₃; Frequency: 600 MHz
Genomic MiningPathway discoveryTools: antiSMASH, BLAST

Key Considerations for Publication

  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific guidelines for supplementary data .
  • Abstract Design : Highlight this compound’s ecological novelty, methodological rigor, and broader implications for fungal ecology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Communiol A
Reactant of Route 2
Communiol A

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